Cas no 1326813-70-0 (5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine)

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
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- MDL: MFCD19707037
- Inchi: 1S/C8H6Cl2N2O/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5/h2H,1H3,(H2,11,12)
- InChI Key: UUIBOAQAQMODPG-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C(=CC2=C1OC(N)=N2)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 205
- Topological Polar Surface Area: 52
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB424425-5 g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 5 g |
€1,106.00 | 2023-07-18 | ||
A2B Chem LLC | AJ27954-10g |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ27954-100g |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
abcr | AB424425-10g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine; . |
1326813-70-0 | 10g |
€1553.30 | 2025-02-20 | ||
A2B Chem LLC | AJ27954-25g |
5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
abcr | AB424425-1 g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 1 g |
€616.10 | 2023-07-18 | ||
Chemenu | CM338621-1g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95%+ | 1g |
$1056 | 2024-08-02 | |
Chemenu | CM338621-10g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95%+ | 10g |
$3787 | 2024-08-02 | |
Chemenu | CM338621-5g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine |
1326813-70-0 | 95%+ | 5g |
$2518 | 2024-08-02 | |
abcr | AB424425-5g |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine; . |
1326813-70-0 | 5g |
€1106.00 | 2025-02-20 |
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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5. Book reviews
Additional information on 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
Professional Introduction to 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine (CAS No. 1326813-70-0)
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine, with the CAS number 1326813-70-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its versatile applications in drug development and medicinal chemistry. The molecular structure of this compound features a benzoxazole core, which is a well-known scaffold in the design of bioactive molecules. The presence of chloro and methyl substituents enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The benzoxazole moiety is particularly important in medicinal chemistry due to its ability to interact with biological targets. Studies have shown that benzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine contributes to its unique chemical and biological profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine has emerged as a key intermediate in the synthesis of several lead compounds. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it an attractive candidate for further development.
The compound's reactivity also makes it useful in the synthesis of more complex molecules. For instance, the amine group at the 2-position can be further functionalized through various chemical reactions, such as acylation or alkylation, to produce derivatives with enhanced biological activity. This flexibility is crucial in drug discovery pipelines where rapid and efficient synthesis of analogs is often required.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine with biological targets with high accuracy. These predictions have guided the design of more effective derivatives by identifying key interaction points between the compound and its target proteins or enzymes. Such insights are invaluable in optimizing lead compounds for clinical trials.
The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine involves several well-established organic reactions. The chlorination and methylation steps are critical in introducing the necessary substituents that confer its unique properties. Modern synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce this compound on a larger scale.
In addition to its pharmaceutical applications, 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine has shown promise in material science. Its ability to form stable complexes with other molecules makes it a potential candidate for developing new materials with specialized properties. For instance, it could be used to create polymers or coatings with enhanced durability or functionality.
The future direction of research on 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine is likely to focus on expanding its applications in drug discovery and material science. With ongoing advancements in synthetic chemistry and computational methods, there is great potential for discovering new derivatives with improved pharmacological profiles. Furthermore, exploring its role in material science could open up new avenues for innovation.
In conclusion, 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-am ine (CAS No. 1326813-70 -0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to evolve, the applications of this compound are expected to expand further.
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